molecular formula C23H22F3N3O3S B2685331 3-isopropyl-8,9-dimethoxy-5-{[3-(trifluoromethyl)benzyl]sulfanyl}imidazo[1,2-c]quinazolin-2(3H)-one CAS No. 1024595-16-1

3-isopropyl-8,9-dimethoxy-5-{[3-(trifluoromethyl)benzyl]sulfanyl}imidazo[1,2-c]quinazolin-2(3H)-one

Cat. No.: B2685331
CAS No.: 1024595-16-1
M. Wt: 477.5
InChI Key: UFEADDRHDKUHJS-UHFFFAOYSA-N
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Description

3-Isopropyl-8,9-dimethoxy-5-{[3-(trifluoromethyl)benzyl]sulfanyl}imidazo[1,2-c]quinazolin-2(3H)-one (CAS: 1030881-50-5) is a synthetic heterocyclic compound featuring a quinazolinone core substituted with methoxy, isopropyl, and a sulfanyl-linked 3-(trifluoromethyl)benzyl group. Its molecular formula is C₂₃H₂₂F₃N₃O₃S (molecular weight: 481.5 g/mol). This compound is commercially available through suppliers like Parchem Chemicals .

Properties

IUPAC Name

8,9-dimethoxy-3-propan-2-yl-5-[[3-(trifluoromethyl)phenyl]methylsulfanyl]-3H-imidazo[1,2-c]quinazolin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22F3N3O3S/c1-12(2)19-21(30)28-20-15-9-17(31-3)18(32-4)10-16(15)27-22(29(19)20)33-11-13-6-5-7-14(8-13)23(24,25)26/h5-10,12,19H,11H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFEADDRHDKUHJS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1C(=O)N=C2N1C(=NC3=CC(=C(C=C32)OC)OC)SCC4=CC(=CC=C4)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22F3N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

477.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-Isopropyl-8,9-dimethoxy-5-{[3-(trifluoromethyl)benzyl]sulfanyl}imidazo[1,2-c]quinazolin-2(3H)-one is a compound of interest due to its potential biological activities, particularly in the fields of oncology and pharmacology. This compound belongs to the imidazoquinazoline class, which has been explored for various therapeutic applications, including anticancer and antimicrobial activities.

  • Chemical Formula : C23H22F3N3O3S
  • Molecular Weight : 477.5 g/mol
  • CAS Number : 1030881-50-5

Biological Activity Overview

The biological activity of this compound has been evaluated through various studies focusing on its anticancer properties, enzyme inhibition, and potential as an antimicrobial agent.

Anticancer Activity

Recent studies have indicated that imidazoquinazoline derivatives exhibit significant cytotoxic effects against various cancer cell lines. The compound has shown promising results in inhibiting the proliferation of cancer cells through several mechanisms:

  • Inhibition of Cell Proliferation :
    • Studies have demonstrated that compounds with similar structures can inhibit the growth of breast cancer (e.g., MDA-MB-468) and renal cancer (e.g., A498) cell lines. The specific mechanisms often involve the modulation of signaling pathways related to apoptosis and cell cycle regulation .
  • Mechanisms of Action :
    • The anticancer effects may be attributed to the inhibition of key enzymes involved in tumor progression, such as cyclooxygenase (COX) enzymes and topoisomerases. These enzymes are crucial for processes such as inflammation and DNA replication, respectively .

Enzyme Inhibition

The compound has also been investigated for its ability to inhibit specific enzymes:

  • COX Inhibition : Similar compounds have been shown to selectively inhibit COX-2 over COX-1, which is significant for developing anti-inflammatory drugs with fewer gastrointestinal side effects. The IC50 values for these inhibitors typically range from 0.063 to 0.090 µM .

Case Studies

Several case studies highlight the biological activity of imidazoquinazoline derivatives:

  • Study on Antitumor Effects :
    • A comparative study on various derivatives demonstrated that those containing trifluoromethyl groups exhibited enhanced antitumor activity in vitro. The study utilized human cancer cell lines to assess cytotoxicity and found that these compounds significantly reduced cell viability compared to controls .
  • In Vivo Studies :
    • In vivo models, such as zebrafish embryos, have been employed to evaluate the toxicity and efficacy of these compounds. The results indicated that certain derivatives led to increased apoptosis in cancerous cells while maintaining lower toxicity levels in non-cancerous cells .

Data Table: Biological Activity Summary

Activity TypeAssessed EffectReference
AnticancerInhibition of MDA-MB-468 & A498
COX Enzyme InhibitionSelective COX-2 inhibition
CytotoxicityReduced cell viability in vitro
In Vivo ToxicityApoptosis induction in zebrafish

Scientific Research Applications

Antidiabetic Activity

Recent studies have indicated that compounds related to imidazoquinazolinones exhibit significant α-glucosidase inhibitory activity, which is crucial for managing diabetes. A related study synthesized derivatives from similar structures and evaluated their efficacy against α-glucosidase using Baker's yeast. Compounds showed promising IC50 values, indicating potential for developing new antidiabetic agents .

CompoundIC50 (μM)Comparison Standard (Acarbose)
169.20143.54
259.60143.54
349.40143.54

Anticancer Properties

The imidazoquinazolinone framework has also been explored for anticancer applications. Research has shown that modifications to this structure can lead to compounds with high antiproliferative effects against various cancer cell lines. For instance, certain derivatives demonstrated significant activity against prostate cancer cells, suggesting their potential as anticancer therapeutics .

Case Study 1: Synthesis and Evaluation

A study focused on synthesizing derivatives of imidazoquinazolinones revealed that structural modifications could enhance biological activity significantly. The synthesized compounds were characterized by NMR and MS techniques, confirming their identities and purities before biological testing.

Case Study 2: In Vivo Studies

In vivo studies are essential for understanding the pharmacokinetics and pharmacodynamics of new compounds. Preliminary results from animal models indicate that derivatives of 3-isopropyl-8,9-dimethoxy-5-{[3-(trifluoromethyl)benzyl]sulfanyl}imidazo[1,2-c]quinazolin-2(3H)-one exhibit favorable absorption profiles and reduced toxicity compared to established drugs.

Comparison with Similar Compounds

Comparison with Structural Analogs

The compound belongs to a broader class of imidazo[1,2-c]quinazolin-2(3H)-one derivatives. Below is a detailed comparison with six structurally related analogs, focusing on substituent variations and their implications:

Substituent Positional Isomer: 3-Isopropyl-8,9-Dimethoxy-5-{[2-(Trifluoromethyl)Benzyl]Sulfanyl} Analog

  • CAS : 1030881-50-5 (same as target compound but positional isomer)
  • Key Difference : The CF₃ group is at the benzyl ring’s 2-position instead of 3.
  • This positional change may affect solubility and metabolic pathways .

Alkyl Chain Variation: 3-Isopropyl-8,9-Dimethoxy-5-(Octylsulfanyl) Analog

  • CAS : 1024591-25-0
  • Key Difference : The benzylsulfanyl group is replaced with a linear octyl chain.
  • Impact : The octyl group increases hydrophobicity (logP), enhancing membrane permeability but reducing aqueous solubility. Such modifications are often explored to optimize pharmacokinetic profiles .

Fluoroalkenyl Substituent: 8,9-Dimethoxy-5-[(3,4,4-Trifluoro-3-Butenyl)Sulfanyl] Analog

  • CAS : 439109-31-6
  • Key Difference : A trifluoro-3-butenylsulfanyl group replaces the benzylsulfanyl moiety.
  • Impact: The alkenyl group introduces rigidity and electron-withdrawing fluorine atoms, which may influence electronic distribution and metabolic stability.

Cyclohexylmethyl and Fluorobenzyl Substituents: 3-(Cyclohexylmethyl)-5-[(3-Fluorobenzyl)Sulfanyl] Analog

  • CAS : 1024620-09-4
  • Key Difference : The isopropyl group is replaced with cyclohexylmethyl, and the CF₃-benzyl is substituted with 3-fluorobenzyl.
  • The fluorine atom’s electronegativity may modulate electronic interactions differently than CF₃ .

Benzyl and Propenylsulfanyl Derivative: 3-Benzyl-5-[(E)-3-Phenylpropenylsulfanyl] Analog

  • CAS : 1031208-97-5
  • Key Difference : Features a benzyl group and an (E)-3-phenylpropenylsulfanyl chain.
  • Impact : The conjugated double bond adds rigidity, which could enhance binding selectivity. The molecular weight (483.6 g/mol) is slightly higher than the target compound’s .

Dichlorobenzylsulfanyl Derivative: 5-[(3,4-Dichlorobenzyl)Sulfanyl] Analog

  • CAS: Not explicitly listed (see )
  • Key Difference : Substitution with 3,4-dichlorobenzylsulfanyl.
  • This may improve affinity for hydrophobic binding pockets .

Structural and Property Comparison Table

Compound Substituent (R Group) Molecular Formula Molecular Weight (g/mol) Key Properties
Target Compound 3-(Trifluoromethyl)benzylsulfanyl C₂₃H₂₂F₃N₃O₃S 481.5 High metabolic stability, moderate logP
2-(Trifluoromethyl) Isomer 2-(Trifluoromethyl)benzylsulfanyl C₂₃H₂₂F₃N₃O₃S 481.5 Increased steric hindrance
Octylsulfanyl Analog Octylsulfanyl C₂₃H₃₄N₃O₃S ~456.6 High hydrophobicity, low solubility
Trifluoro-3-Butenylsulfanyl Analog 3,4,4-Trifluoro-3-butenylsulfanyl C₁₉H₁₇F₃N₃O₃S ~439.3 Discontinued; potential stability issues
Cyclohexylmethyl/Fluorobenzyl Analog 3-Fluorobenzylsulfanyl C₂₆H₂₈FN₃O₃S 481.6 Enhanced steric bulk, altered electronics
Dichlorobenzylsulfanyl Analog 3,4-Dichlorobenzylsulfanyl C₂₄H₂₀Cl₂N₃O₃S ~510.4 High electronegativity, hydrophobic binding

Q & A

Basic: How can synthesis conditions for this compound be optimized to improve yield and purity?

Methodological Answer:
Optimization should focus on catalyst selection, solvent systems, and reaction time. For example:

  • Catalysts : Deep eutectic solvents (DES) or ionic liquids (e.g., 1-butyl-2,3-dimethylimidazolium bromide, CAS 475575-45-2) can enhance reaction efficiency by stabilizing intermediates . Evidence from multicomponent reactions of benzyl halides suggests that novel catalysts like NGPU (N-propylguanidinium nitrate) reduce reaction times by 30–50% compared to traditional acids .
  • Solvents : Polar aprotic solvents (e.g., DMF or DMSO) are preferred for imidazo-quinazolinone derivatives due to their ability to dissolve aromatic intermediates .
  • Purity : Use column chromatography with silica gel (gradient elution: hexane/ethyl acetate) or recrystallization in ethanol/water mixtures to isolate the compound. Reference standards (e.g., midazolam hydrochloride analogs) can validate purity via HPLC .

Advanced: What strategies resolve contradictions in structure-activity relationships (SAR) for derivatives of this compound?

Methodological Answer:
Contradictions in SAR often arise from steric effects of substituents (e.g., trifluoromethyl groups) or sulfur positioning. To address this:

  • Computational Modeling : Perform molecular docking (e.g., AutoDock Vina) to compare binding affinities of derivatives with target proteins (e.g., reverse transcriptase or antimicrobial enzymes) .
  • Experimental Validation : Synthesize analogs with systematic substitutions (e.g., replacing the 3-(trifluoromethyl)benzyl group with 4-fluorobenzyl) and test biological activity. For example, 3-[(4-fluorobenzyl)thio]-1H-1,2,4-triazol-5-amine (PubChem CID 135728284) showed altered antimicrobial profiles .
  • Data Integration : Cross-reference results with established quinazolinone SAR databases to identify outliers caused by assay variability .

Basic: What analytical techniques are recommended for characterizing this compound and its intermediates?

Methodological Answer:

  • NMR Spectroscopy : Use 1H^1H- and 13C^{13}C-NMR to confirm the imidazo-quinazolinone core and substituents (e.g., methoxy and sulfanyl groups). For example, midazolam analogs in Reference Standards for Pharmaceutical Analysis (2018) provide benchmark spectra .
  • Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight, particularly for trifluoromethyl-containing intermediates .
  • X-ray Crystallography : Resolve ambiguities in stereochemistry (e.g., isopropyl group orientation) using single-crystal diffraction data .

Advanced: How can environmental fate and ecotoxicological risks of this compound be assessed?

Methodological Answer:
Follow the INCHEMBIOL framework (Project 2005–2011) :

  • Physicochemical Properties : Determine logP (octanol-water partition coefficient) and hydrolysis rates under varying pH/temperature. The trifluoromethyl group may increase persistence in aquatic systems .
  • Biotransformation Studies : Use in vitro microsomal assays (e.g., rat liver S9 fractions) to identify metabolites.
  • Ecotoxicology : Conduct acute toxicity tests on Daphnia magna or algae, prioritizing endpoints like EC50 (half-maximal effective concentration). Compare results with structurally related compounds (e.g., triazoloquinazolinones) .

Basic: What is the role of the sulfanyl group in modulating biological activity?

Methodological Answer:
The sulfanyl (-S-) linker enhances:

  • Lipophilicity : Improves membrane permeability, critical for CNS-targeting compounds .
  • Target Binding : Forms hydrogen bonds or π-sulfur interactions with enzymes (e.g., 5-methysulfamethyl derivatives showed antifungal activity via thioredoxin reductase inhibition) .
  • Metabolic Stability : Compare metabolic half-lives of sulfanyl vs. sulfonyl analogs using hepatic microsome assays .

Advanced: How to design a long-term study evaluating pharmacokinetics and metabolite profiling?

Methodological Answer:
Adopt a split-plot design (as in agricultural pharmacology studies) :

  • Dosing Regimens : Assign main plots to dose levels (e.g., 10 mg/kg vs. 50 mg/kg) and subplots to administration routes (oral vs. intravenous).
  • Sampling : Collect plasma/tissue samples at intervals (0–72 hours) for LC-MS/MS analysis.
  • Metabolite Identification : Use UPLC-QTOF-MS to detect phase I/II metabolites. Reference the synthesis of 5-(4-methoxybenzylidene)imidazo-triazol-6(5H)-one analogs for fragmentation patterns .

Basic: What synthetic precursors are critical for generating this compound?

Methodological Answer:
Key intermediates include:

  • Benzyl Halides : 3-(Trifluoromethyl)benzyl chloride for sulfanyl group introduction .
  • Imidazo-Quinazolinone Core : Synthesize 8,9-dimethoxy-3-isopropylquinazolin-2(3H)-one via cyclization of anthranilic acid derivatives .
  • Coupling Agents : Use EDCI/HOBt for amide bond formation in multi-step syntheses .

Advanced: How to link this compound’s activity to a theoretical framework (e.g., enzyme inhibition)?

Methodological Answer:

  • Conceptual Framework : Align with the "lock-and-key" model for enzyme inhibition. For example, the trifluoromethyl group may sterically block ATP-binding pockets in kinases .
  • Experimental Validation : Perform kinetic assays (e.g., IC50 determination) against target enzymes like dihydrofolate reductase (DHFR), referencing 5,10-methylene-THF analogs .
  • Computational Support : Use molecular dynamics simulations (e.g., GROMACS) to predict binding stability over 100-ns trajectories .

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